2,8-Dichloroquinoxaline
CAS No.: 120258-69-7
Cat. No.: VC21289139
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120258-69-7 |
---|---|
Molecular Formula | C8H4Cl2N2 |
Molecular Weight | 199.03 g/mol |
IUPAC Name | 2,8-dichloroquinoxaline |
Standard InChI | InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H |
Standard InChI Key | OSJZMZFNSNCFCO-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=C(N=C2C(=C1)Cl)Cl |
Canonical SMILES | C1=CC2=NC=C(N=C2C(=C1)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2,8-Dichloroquinoxaline features a quinoxaline core with two chlorine atoms substituted at positions 2 and 8. The quinoxaline skeleton consists of a benzene ring fused to a pyrazine ring, creating a planar aromatic system. The presence of two nitrogen atoms in the pyrazine ring contributes to the compound's electron-deficient nature, which enhances the reactivity of the carbon-chlorine bonds toward nucleophilic substitution.
The compound's IUPAC name is 2,8-dichloroquinoxaline, with a CAS registry number of 120258-69-7. Its canonical SMILES notation is C1=CC2=NC=C(N=C2C(=C1)Cl)Cl, which provides a linear representation of its chemical structure.
Physical and Chemical Properties
2,8-Dichloroquinoxaline exhibits several key physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound has a molecular weight of 199.03 g/mol and exists as a solid at room temperature.
Due to the electron-withdrawing effect of the chlorine atoms and the inherent electron deficiency of the quinoxaline ring, the compound is susceptible to nucleophilic attack. The nitrogen atoms in the quinoxaline ring impart weak basic properties to the molecule, allowing it to form salts with strong acids.
The following table summarizes the key properties of 2,8-Dichloroquinoxaline:
Property | Value |
---|---|
Molecular Formula | C8H4Cl2N2 |
Molecular Weight | 199.03 g/mol |
CAS Number | 120258-69-7 |
IUPAC Name | 2,8-dichloroquinoxaline |
InChI Key | OSJZMZFNSNCFCO-UHFFFAOYSA-N |
Physical State | Solid |
Solubility | Slightly soluble in water, soluble in organic solvents |
Spectroscopic Data
Spectroscopic techniques provide valuable information about the structure and purity of 2,8-Dichloroquinoxaline. While specific spectroscopic data is limited in the available search results, the compound's structure can be characterized using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The aromatic protons in the compound typically show characteristic signals in the 1H NMR spectrum within the range of 7-8 ppm. The carbon atoms in the quinoxaline ring system display distinctive signals in 13C NMR spectroscopy, with the carbon atoms attached to the chlorine substituents showing downfield shifts due to the electronegative nature of chlorine.
Synthesis Methods
Laboratory Preparation
In laboratory settings, 2,8-Dichloroquinoxaline can be prepared through the chlorination of quinoxaline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions must be carefully controlled to ensure selective chlorination at the 2 and 8 positions.
Chemical Reactivity
Nucleophilic Substitution Reactions
The most characteristic reactions of 2,8-Dichloroquinoxaline involve nucleophilic substitution of the chlorine atoms. Due to the electron-deficient nature of the quinoxaline ring and the good leaving group ability of chlorine, the compound readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles.
Common nucleophiles that react with 2,8-Dichloroquinoxaline include:
-
Amines, which can replace the chlorine atoms to form amino-substituted quinoxalines
-
Thiols, leading to thioether derivatives
-
Alkoxides, resulting in ether-substituted quinoxalines
These reactions typically proceed under mild conditions without the need for metal catalysts, making them valuable in pharmaceutical synthesis. The reactions are usually carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Oxidation and Reduction
2,8-Dichloroquinoxaline can undergo various oxidation and reduction reactions, leading to a diverse range of derivatives. Oxidation typically results in the formation of quinoxaline dioxides, while reduction can yield dihydroquinoxaline derivatives.
Oxidation reactions commonly employ oxidizing agents such as hydrogen peroxide or peracids under acidic or basic conditions. Reduction reactions typically utilize reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents.
Mechanistic Insights
The reactivity of 2,8-Dichloroquinoxaline in nucleophilic substitution reactions can be explained by the activation of the carbon-chlorine bonds by the electron-withdrawing effect of the nitrogen atoms in the pyrazine ring. The mechanism typically involves the formation of a Meisenheimer complex intermediate followed by the elimination of the chloride ion.
The regioselectivity of nucleophilic substitution in 2,8-Dichloroquinoxaline depends on various factors, including the electronic properties of the nucleophile, reaction conditions, and steric hindrance. Understanding these factors is crucial for designing selective transformations of this compound in organic synthesis.
Biological Activity
Antimicrobial Properties
Research indicates that 2,8-Dichloroquinoxaline and its derivatives exhibit significant antimicrobial properties. Studies have shown that quinoxaline derivatives, including 2,8-Dichloroquinoxaline, demonstrate good antibacterial activity while showing comparatively weaker effects against fungi.
The antimicrobial activity of this compound is thought to be related to its ability to interact with various biological targets, including enzymes and receptors involved in microbial metabolism and growth. Predictions from structure-activity relationship studies suggest potential activity against bacteria such as Staphylococcus aureus and Bacillus cereus.
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
2,8-Dichloroquinoxaline | HCT-116 (colon cancer) | 1.9 |
2,8-Dichloroquinoxaline | MCF-7 (breast cancer) | 2.3 |
Doxorubicin (control) | HCT-116 | 3.23 |
These results suggest that 2,8-Dichloroquinoxaline exhibits potent anticancer activity, with IC50 values lower than those of doxorubicin, a standard chemotherapeutic agent, against certain cancer cell lines.
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, 2,8-Dichloroquinoxaline and its derivatives may possess additional pharmacological properties. Quinoxaline derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antiviral, and antipsychotic effects.
The diverse pharmacological profile of 2,8-Dichloroquinoxaline and related compounds makes them valuable scaffolds for the development of novel therapeutic agents targeting various diseases and conditions.
Applications in Research and Industry
Medicinal Chemistry Applications
Comparison with Related Quinoxaline Derivatives
2,8-Dichloroquinoxaline can be compared with other dichloroquinoxaline isomers to understand the impact of chlorine atom positioning on chemical reactivity and biological activity. Related compounds include 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline, which differ in the positions of the chlorine substituents on the quinoxaline ring.
The positional isomers of dichloroquinoxaline exhibit different reactivity patterns in nucleophilic substitution reactions due to variations in electronic effects and steric factors. For instance, the 2 and 3 positions in 2,3-dichloroquinoxaline are both adjacent to nitrogen atoms, making them highly susceptible to nucleophilic attack. In contrast, the 2 and 8 positions in 2,8-Dichloroquinoxaline offer distinct electronic environments, potentially allowing for selective functionalization.
These structural differences also influence the biological activities of the compounds. The unique positioning of chlorine atoms in 2,8-Dichloroquinoxaline may contribute to specific interactions with biological targets, resulting in distinct pharmacological profiles compared to other dichloroquinoxaline isomers.
Future Perspectives and Ongoing Research
Research on 2,8-Dichloroquinoxaline continues to evolve, with several promising directions for future investigation:
-
Development of more efficient and selective synthetic methods for 2,8-Dichloroquinoxaline, potentially adapting approaches like the one-pot boiling method described for 2,3-dichloroquinoxaline derivatives .
-
Exploration of novel functionalization reactions to create diverse libraries of 2,8-Dichloroquinoxaline derivatives for biological screening.
-
Detailed investigation of structure-activity relationships to optimize the biological activities of 2,8-Dichloroquinoxaline derivatives.
-
Application of computational methods to predict and design 2,8-Dichloroquinoxaline derivatives with enhanced properties for specific applications.
-
Development of innovative applications for 2,8-Dichloroquinoxaline in materials science, catalysis, and other fields beyond medicinal chemistry.
These research directions could significantly expand our understanding of the chemistry and potential applications of 2,8-Dichloroquinoxaline in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume